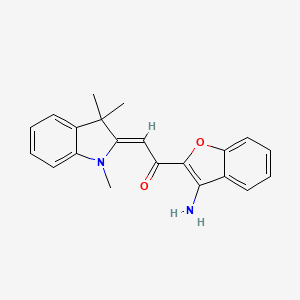
Trimethylolpropane trimethacrylate
概要
説明
Trimethylolpropane trimethacrylate (TMPTMA) is used as an intermediate product for polymer synthesis in the chemical industry. It is a reactive trifunctional methacrylate suitable for use in a wide range of polymer cross-linking functions . TMPTMA is particularly useful as a co-agent in PVC plastisols, plasticizer systems, and elastomers .
Synthesis Analysis
The synthesis of TMPTMA involves the condensation of n-butyral with formaldehyde by the cross-Cannizzaro–Tishchenko reaction in the presence of an alkali metal hydroxide . The process also produces high-boiling by-products, which can be converted into a mixture of esters of trimethylolpropane and di(trimethylolpropane) by esterification with n-pentanoic acid .
Molecular Structure Analysis
The molecular structure of TMPTMA can be found in various databases such as the NIST Chemistry WebBook . The molecule is composed of three methacrylate groups attached to a trimethylolpropane core .
Chemical Reactions Analysis
TMPTMA is a crosslinking agent and can undergo free radical polymerization . The formation of long chain branches has been confirmed by strain hardening behavior in extensional viscometry and grafting efficiency data obtained from FTIR spectroscopy .
Physical And Chemical Properties Analysis
TMPTMA is a viscous, colorless liquid with an acrylic or pungent odor and a boiling point greater than 200° C at 1 mm Hg . At 25° C, it has a specific gravity of 1.1084 and a vapor pressure of less than 1.0 mm Hg . It is insoluble in water and is hygroscopic, light sensitive, and incompatible with strong oxidizing agents, acids, and bases .
科学的研究の応用
Preparation of Hydrophobic Monolithic Supermacroporous Cryogel Particles
TMPTA is used to prepare hydrophobic cryogel particles with monolithic supermacropores. This is achieved by combining the inverse Leidenfrost effect and cryo-polymerization technique. These hydrophobic cryogel particles have demonstrated the separation of stabilized oil-in-water emulsion .
Synthesis of Polyalcohol Acrylates
TMPTA is used in the synthesis of trimethylolpropane triacrylate via the esterification reaction of trimethylolpropane with acrylic acid. This process uses Amberlite™ 120 IR (H +), Amberlyst ® 15, and Dowex™ 50WX8 resins as heterogeneous catalysts .
Preparation of Poly(trimethylolpropane triacrylate/Al) Nanocomposites
TMPTA is used as a starting material in the preparation of Poly(trimethylolpropane triacrylate/Al) nanocomposites by in situ solution polymerization .
Synthesis of Cross-linkable Acrylamide/Crotonic Acid Water Retainer Hydrogels
TMPTA is used in the synthesis of cross-linkable acrylamide/crotonic acid water retainer hydrogels .
Preparation of Polymer Electrolyte for Dye-Sensitized Solar Cells
TMPTA is used in the preparation of polymer electrolyte for dye-sensitized solar cells .
Synthesis of Poly(hydroxyethyl methacrylate) Nanocomposites
TMPTA is used as a cross-linking agent to synthesize Poly(hydroxyethyl methacrylate) nanocomposites that are used in the dental industry .
Production of Silicone Rubber with Reduced Bleed-out Ratio
TMPTA is used as a cross-linking agent in the production of silicone rubber with a reduced bleed-out ratio .
Production of Ultraviolet-Curable Inks and Electron Beam Irradiation-Curable Coatings
The homopolymer formed from TMPTA, poly(trimethylolpropane trimethacrylate), is commonly used in the production of ultraviolet-curable inks, electron beam irradiation-curable coatings, polymers and resins .
作用機序
Target of Action
Trimethylolpropane trimethacrylate (TMPTMA) is a trifunctional acrylate ester monomer . Its primary targets are various types of polymers, including plastics, adhesives, acrylic glue, anaerobic sealants, and ink . It is also used in the manufacture of special rubbers such as ethylene propylene rubber, chloroprene rubber, silicone rubber, polyurethane, ethylene/vinyl acetate copolymer (EVA), and chlorinated polyethylene elastomer (CPE) .
Mode of Action
TMPTMA interacts with its targets through a process known as free radical polymerization . This process involves the formation of polymers by the reaction of monomers with unpaired electrons. TMPTMA, being a trifunctional monomer, can react with three other monomers, leading to a highly cross-linked polymer structure . This cross-linking enhances the properties of the resulting polymers, making them more resistant to weather, chemicals, and water, as well as improving their abrasion resistance .
Biochemical Pathways
The primary biochemical pathway involved in the action of TMPTMA is the free radical polymerization process . This process begins with the initiation step, where a free radical is formed. The free radical then adds to a monomer to form a new radical, which can react with another monomer. This propagation step continues, leading to the formation of a polymer. Finally, in the termination step, the radical reacts with another radical to form the final product .
Pharmacokinetics
It’s important to note that tmptma is a low volatility compound , which means it does not readily evaporate into the air. This property can affect its distribution and persistence in the environment.
Result of Action
The result of TMPTMA’s action is the formation of highly cross-linked polymers with enhanced properties . These polymers exhibit improved resistance to weather, chemicals, and water, and have good abrasion resistance . They are used in a wide range of applications, including the manufacture of plastics, adhesives, acrylic glue, anaerobic sealants, and ink . In addition, they are used in the production of special rubbers , and in the modification of various thermoplastic materials .
Action Environment
The action of TMPTMA can be influenced by various environmental factors. For instance, the presence of oxygen can inhibit the free radical polymerization process . Therefore, polymerization is often carried out under inert conditions to prevent oxygen interference . Temperature is another important factor, as it can affect the rate of polymerization . Moreover, TMPTMA is used in a non-aqueous environment for adsorption and separation to overcome the destruction of the hydrophobic affinity required for the selective adsorption .
Safety and Hazards
TMPTMA is combustible, with a flashpoint of greater than 110° C . It may undergo spontaneous polymerization when exposed to direct sunlight and heat but may be stabilized with the monomethyl ester of hydroquinone . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
将来の方向性
TMPTMA has a wide range of applications in the chemical industry. It is used in the production of ultraviolet-curable inks, electron beam irradiation-curable coatings, and polymers and resins . Future research may focus on optimizing the synthesis process, improving the properties of TMPTMA-based materials, and exploring new applications .
特性
IUPAC Name |
2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c1-8-18(9-22-15(19)12(2)3,10-23-16(20)13(4)5)11-24-17(21)14(6)7/h2,4,6,8-11H2,1,3,5,7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKRPWIIYQTPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26426-04-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[2-ethyl-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26426-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3027530 | |
| Record name | 1,1,1-Trimethylolpropane trimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA, Amber liquid with a musty odor; [AIHA] Yellow viscous liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylolpropane trimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1258 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trimethylolpropane trimethacrylate | |
CAS RN |
3290-92-4 | |
| Record name | Trimethylolpropane trimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3290-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylolpropane trimethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIMETHYLOLPROPANE TRIMETHACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1-Trimethylolpropane trimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propylidynetrimethyl trimethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLOLPROPANE TRIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S734UC120F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of TMPTMA?
A1: TMPTMA is a trifunctional methacrylate monomer. Its structure consists of a trimethylolpropane core with three methacrylate groups attached to each of the primary alcohol functionalities.
Q2: What is the molecular formula and weight of TMPTMA?
A2: The molecular formula of TMPTMA is C15H24O6, and its molecular weight is 312.35 g/mol.
Q3: How does TMPTMA interact with other molecules during polymerization?
A3: TMPTMA contains three reactive double bonds (methacrylate groups). These double bonds can undergo free radical polymerization, reacting with other monomers like methyl methacrylate [, ] or acrylamide [, ] to form a crosslinked network structure.
Q4: What are the primary applications of TMPTMA?
A4: TMPTMA is mainly used as a crosslinking agent [, , , , ] in the production of various polymers, including hydrogels [, , , ] and resins [, , , , ].
Q5: How does TMPTMA impact the properties of polymers?
A5: The incorporation of TMPTMA increases the crosslinking density of polymers [, ], leading to enhanced mechanical strength [, , ], thermal stability [, ], and modified porosity [, , ]. For example, TMPTMA is used to improve the mechanical properties of isotactic polypropylene [] and methylcellulose films [].
Q6: Does the concentration of TMPTMA influence the characteristics of the final polymer?
A6: Yes, the concentration of TMPTMA plays a crucial role in determining the final properties of the polymer. Higher concentrations generally result in increased crosslinking density, affecting factors like swelling behavior [], pore size distribution [, ], and mechanical strength [, ]. Studies have shown that increasing TMPTMA concentration in poly(vinyl chloride) increased gel content and ultimate tensile strength [].
Q7: How does the choice of porogen affect the properties of TMPTMA-based polymers?
A7: The type and amount of porogen significantly influence the porous properties of TMPTMA-based polymers [, , ]. Studies have shown that using different porogens like toluene, octan-2-one, or mixtures of these can result in varying pore volumes and surface areas [, ].
Q8: What is the impact of polymerization conditions on TMPTMA-based materials?
A8: Polymerization conditions, including temperature and initiator type, can significantly impact the properties of TMPTMA-based materials [, ]. For example, lower polymerization temperatures tend to decrease the mechanical strength of the resulting polymers [].
Q9: Are there any studies on the catalytic properties of TMPTMA-based materials?
A9: While TMPTMA is primarily known as a crosslinker, some studies have explored the potential of TMPTMA-based polymers as supports for catalysts []. For instance, functionalized poly(TRIM-co-GMA) materials have been investigated for their ability to adsorb copper ions, showing potential for applications like immobilized metal ion chromatography [].
Q10: Have computational methods been used to study TMPTMA?
A10: Yes, computational chemistry, particularly molecular dynamics simulations, has been employed to study the interactions of TMPTMA with other molecules during the pre-polymerization stage []. This approach aids in understanding and predicting the performance of TMPTMA-based molecularly imprinted polymers [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



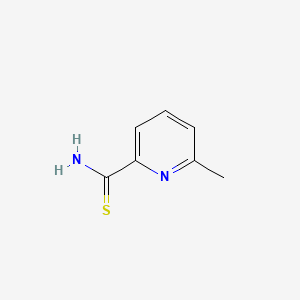
![N-pyridin-4-yl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1221116.png)
![N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide](/img/structure/B1221117.png)
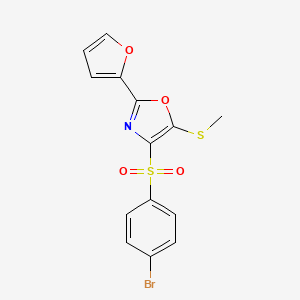
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B1221119.png)
![2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(2-pyridinyl)acetamide](/img/structure/B1221120.png)
![5-bromo-4-chloro-2-[[(4-fluorophenyl)methylamino]methylidene]-1H-indol-3-one](/img/structure/B1221122.png)
![1-[[2-[[4-(4-Chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-3-phenylthiourea](/img/structure/B1221123.png)
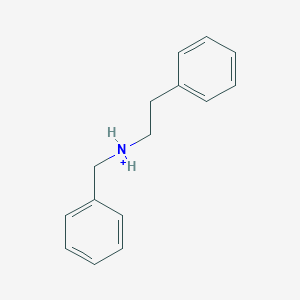
![4-(phenylmethyl)-3-[2-(4-propoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1221128.png)
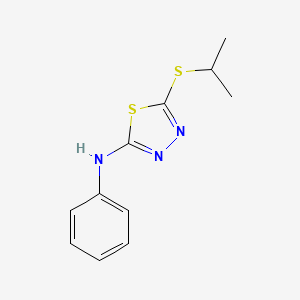
![2-[(4-Chlorophenyl)methylthio]-5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1221137.png)
![[4-(4-Hydroxyphenyl)-1-piperazinyl]-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1221139.png)
